1-Cloro-1-fluoroetano

Descripción general

Descripción

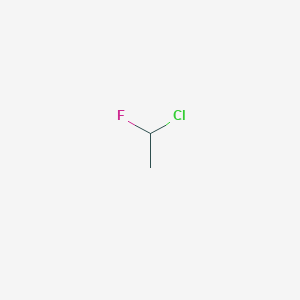

1-Chloro-1-fluoroethane, also known as HCFC-141b, is a fluorinated hydrocarbon compound used in various industrial and commercial applications. It is a colorless liquid with a boiling point of -29.4°C and a molecular weight of 114.96 g/mol. It is a member of the hydrochlorofluorocarbon (HCFC) family, and is an ozone-depleting substance.

Aplicaciones Científicas De Investigación

Estudios de adsorción

El 1-Cloro-1-fluoroetano puede utilizarse en estudios de adsorción para comprender su interacción con diversos materiales como alúmina activada, tamices moleculares y fibras de carbón activado. Estos estudios son cruciales para la ingeniería ambiental y los procesos industriales donde la captura y el almacenamiento de gases son necesarios .

Investigación de propiedades termofísicas

Las propiedades termodinámicas del compuesto son de interés en la investigación científica, particularmente en campos como la química física y la ciencia de los materiales. Los datos sobre estas propiedades pueden ser críticos para diseñar procesos que involucran transferencia de calor o reacciones químicas .

Espectroscopia y análisis molecular

El análisis espectroscópico del this compound puede proporcionar información sobre su estructura molecular y comportamiento. Esto es importante para comprender su reactividad y potencial como bloque de construcción en la síntesis orgánica .

Química computacional

En química computacional, el this compound podría utilizarse como una molécula de referencia para evaluar métodos computacionales o para explorar aspectos teóricos de las reacciones químicas .

Inclusión en la base de datos química

El compuesto figura en las bases de datos químicas, lo que indica su relevancia en varios campos de investigación química, incluida la cinética y la física molecular .

Investigación de seguridad y manipulación

La investigación sobre la manipulación y el almacenamiento seguros de productos químicos como el this compound es vital para la seguridad industrial y la protección ambiental .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Chloro-1-fluoroethane, also known as Freon 151 , is a volatile organic compound

Mode of Action

It is known that the compound has a high volatility , which suggests that it could interact with biological systems through inhalation or dermal exposure

Pharmacokinetics

Given its high volatility , it is likely to be rapidly absorbed and distributed throughout the body following inhalation or dermal exposure

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1-fluoroethane. For instance, its high volatility means that it can easily evaporate at room temperature, which could influence its stability and efficacy. Additionally, it has been noted that 1-Chloro-1-fluoroethane can cause irritation to the skin, eyes, and respiratory tract , suggesting that its effects could be influenced by factors such as exposure duration and concentration.

Propiedades

IUPAC Name |

1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLCMMBHTUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869534 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-75-4, 110587-14-9 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data available for 1-chloro-1-fluoroethane?

A1: 1-Chloro-1-fluoroethane (CH3CHFCl) has a molecular weight of 80.50 g/mol. Spectroscopic studies, including microwave [] and infrared [], have provided insights into its structure. Key findings include:

- Asymmetric χ tensor: Analysis of the chlorine quadrupole splittings in the microwave spectrum suggests partial double bond character in the C-Cl bond. []

- Internal rotation barrier: The barrier hindering internal rotation of the methyl group was determined to be 4300 ± 300 cal/mole based on microwave spectroscopy. [] A later study using a broader range of frequencies refined this value to 3814(11) cal/mol. []

- Vibrational assignments: Infrared and Raman spectroscopic studies have led to the assignment of vibrational modes for both 1-chloro-1-fluoroethane and its deuterated analog (1-bromo-1-chloro-1-fluoroethane-2-d1). [] These assignments have been used to develop force field models (GVFF and UBFF) for the molecule. []

Q2: How does the structure of 1-chloro-1-fluoroethane relate to its propensity for dehydrochlorination?

A2: The thermal decomposition of 1-chloro-1-fluoroethane has been shown to proceed via dehydrochlorination, a unimolecular reaction. [] While the research does not explicitly link the dehydrochlorination to specific structural features, the presence of both chlorine and hydrogen atoms on adjacent carbon atoms (vicinal) is a key structural element that allows for this elimination reaction to occur.

Q3: Can you explain the concept of "perturbed degenerate modes" in the context of 1-chloro-1-fluoroethane and its vibrational optical activity?

A3: Perturbed degenerate modes (PDM) refer to the impact of a chiral environment on groups with degenerate vibrational modes. In 1-chloro-1-fluoroethane, the methyl group (CH3) possesses degenerate modes. The presence of the chiral center (carbon atom bonded to Cl, F, H, and CH3) perturbs these modes, leading to unique vibrational optical activity. This means that the molecule interacts differently with left and right circularly polarized light.

Q4: Has 1-chloro-1-fluoroethane been explored as a solvent in chemical reactions? If so, what are the advantages?

A4: Yes, 1-chloro-1-fluoroethane is suggested as a potential solvent for the catalytic fluorination of pentachloropropane isomers to synthesize 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). [] The research specifically mentions its use in the liquid phase alongside catalysts like ionic liquids. While the exact advantages of using 1-chloro-1-fluoroethane in this specific reaction are not detailed in the provided abstract, choosing a specific solvent for a reaction often involves considerations like:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)